molecular formula C17H14N2O5S B2938449 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide CAS No. 892851-96-6

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide

Cat. No.: B2938449
CAS No.: 892851-96-6
M. Wt: 358.37
InChI Key: HPXSEPVPLAOQEY-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide is a heterotricyclic compound featuring a fused dioxa-thia-azatricyclic core linked to a 2,6-dimethoxybenzamide group. The compound’s structure includes:

  • A tricyclic framework with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, contributing to its unique electronic and steric properties.
  • A 2,6-dimethoxybenzamide substituent, which may enhance solubility and influence receptor binding .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-21-10-4-3-5-11(22-2)15(10)16(20)19-17-18-9-6-12-13(24-8-23-12)7-14(9)25-17/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSEPVPLAOQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: N-{4,6-dioxa-10-thia-12-azatricyclo[...]yl}-2,6-dimethoxybenzamide C₁₇H₁₄N₂O₅S 358.37 2,6-Dimethoxybenzamide Enhanced solubility due to methoxy groups; tricyclic core with O, S, N heteroatoms
Analog 1: N-{4,6-dioxa-10-thia-12-azatricyclo[...]yl}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide Simpler substitution pattern; lower molecular weight
Analog 2: N-[3-(dimethylamino)propyl]-N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₄H₂₅ClN₄O₅S 517.0 Hydrochloride salt; dimethylamino and dioxopyrrolidinyl groups Increased polarity; potential for enhanced protein binding
Analog 3: 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene C₂₀H₁₄N₆O 354.37 Hexaazatricyclic core; phenyl and methoxy groups High nitrogen content; rigid planar structure
Analog 4: 2-{4,6-dioxa-10,12-diazatricyclo[...]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride C₁₀H₁₄Cl₂N₂O₂ 289.15 (free base) Ethylamine side chain; dihydrochloride salt Improved aqueous solubility; amine functionality for derivatization

Key Research Findings

  • Structural Insights : Crystallographic studies using SHELX and ORTEP-3 software highlight the planar geometry of the tricyclic core, critical for π-π stacking interactions in drug-receptor binding .
  • SAR Trends : Methoxy groups at the 2,6-positions (target compound) may improve metabolic stability compared to 4-methoxy analogs, as ortho-substitutions often reduce oxidative degradation .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure characterized by multiple heteroatoms (oxygen and sulfur) and a dimethoxybenzamide moiety. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S, and it possesses a significant degree of structural complexity that contributes to its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight382.46 g/mol
CAS Number892856-56-3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyrazole demonstrate cytotoxic effects against various cancer cell lines such as HepG2 with IC50 values less than 50 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with mitochondrial functions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar heterocyclic compounds have shown effectiveness against a range of pathogens including bacteria and fungi. The presence of the sulfur atom in the structure is believed to enhance the antimicrobial efficacy by disrupting microbial cell membranes or metabolic processes.

The biological activity of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2,6-dimethoxybenzamide can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Study 1: Anticancer Activity

In a study published in the Asian Pacific Journal of Cancer Biology, researchers synthesized various thieno[2,3-c]pyrazole derivatives and tested their anticancer activity against HepG2 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 50 μM .

Study 2: Antimicrobial Effects

Another research focused on the antimicrobial effects of related compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the tricyclic structure in enhancing biological activity against microbial pathogens.

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